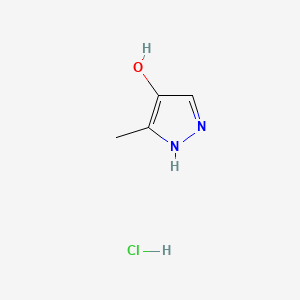

3-methyl-1H-pyrazol-4-ol;hydrochloride

Description

BenchChem offers high-quality 3-methyl-1H-pyrazol-4-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-pyrazol-4-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN2O |

|---|---|

Molecular Weight |

134.56 g/mol |

IUPAC Name |

5-methyl-1H-pyrazol-4-ol;hydrochloride |

InChI |

InChI=1S/C4H6N2O.ClH/c1-3-4(7)2-5-6-3;/h2,7H,1H3,(H,5,6);1H |

InChI Key |

PIJCAORTTIQYNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-4-ol Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature allows for a wide array of substitutions, leading to a diverse range of biological activities. Numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature this privileged scaffold. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. Within this important class of compounds, 4-hydroxypyrazoles have emerged as significant pharmacophores, demonstrating a variety of biological effects, including the inhibition of ferroptosis, a form of regulated cell death implicated in numerous diseases.[1] This guide provides a comprehensive technical overview of 3-methyl-1H-pyrazol-4-ol hydrochloride, a representative member of this class, focusing on its chemical identity, synthesis, and potential applications for researchers in the field.

Part 1: Core Chemical Identity and Physicochemical Properties

While a specific CAS number for 3-methyl-1H-pyrazol-4-ol hydrochloride is not readily found in major chemical databases, its constituent components are well-characterized. The core molecule, 3-methyl-1H-pyrazol-4-ol, is a derivative of pyrazole with a methyl group at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt is formed by the reaction of the basic pyrazole nitrogen with hydrochloric acid, a common practice to enhance the solubility and stability of amine-containing compounds for pharmaceutical applications.

Tautomerism: A Critical Consideration

A crucial aspect of hydroxypyrazole chemistry is the phenomenon of tautomerism. Hydroxypyrazoles can exist in equilibrium with their corresponding pyrazolone forms. For 3-methyl-1H-pyrazol-4-ol, this equilibrium involves the migration of a proton. The position of this equilibrium is sensitive to factors such as the solvent and the nature of other substituents on the ring.[2][3] Understanding the predominant tautomeric form is essential for interpreting spectroscopic data and predicting chemical reactivity.

dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

"3-Methyl-1H-pyrazol-4-ol" [pos="0,1.5!"]; "3-Methyl-1H-pyrazol-4(5H)-one" [pos="3,0!"];

"3-Methyl-1H-pyrazol-4-ol" -- "3-Methyl-1H-pyrazol-4(5H)-one" [label=" Tautomerization"]; } dot

Caption: Tautomeric equilibrium of 3-methyl-1H-pyrazol-4-ol.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties for the base molecule, 3-methyl-1H-pyrazol-4-ol. The hydrochloride salt would be expected to have a higher molecular weight and significantly increased water solubility.

| Property | Value | Source |

| Molecular Formula | C4H6N2O | - |

| Molecular Weight | 98.10 g/mol | - |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Part 2: Synthetic Methodologies for 4-Hydroxypyrazoles

The synthesis of polysubstituted 4-hydroxypyrazoles has been achieved through various routes. A notable and direct method involves the reaction of vinyl azides with hydrazines.[4][5] This approach is advantageous due to its mild reaction conditions and the availability of the starting materials.

General Synthetic Workflow

A plausible synthetic pathway to 3-methyl-1H-pyrazol-4-ol could be envisioned starting from a suitably substituted vinyl azide. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for 3-methyl-1H-pyrazol-4-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established methods for the synthesis of 4-hydroxypyrazoles.[4][6]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-4-ol

-

To a solution of a suitable α-azidovinyl ketone precursor (1.0 eq) in an appropriate solvent such as ethanol, add hydrazine hydrate (2.0 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-methyl-1H-pyrazol-4-ol.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-methyl-1H-pyrazol-4-ol in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-methyl-1H-pyrazol-4-ol hydrochloride.

Part 3: Spectroscopic Characterization

The structural elucidation of 3-methyl-1H-pyrazol-4-ol hydrochloride would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the methyl protons, the pyrazole ring proton, and the exchangeable protons of the hydroxyl and N-H groups. The chemical shifts will be influenced by the tautomeric form present in the NMR solvent.

-

¹³C NMR: Signals for the methyl carbon, and the three distinct carbons of the pyrazole ring are expected.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹) and C=C/C=N stretching of the pyrazole ring (around 1500-1600 cm⁻¹) would be anticipated.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the free base (3-methyl-1H-pyrazol-4-ol) and characteristic fragmentation patterns.

-

Part 4: Applications in Research and Drug Development

The 4-hydroxypyrazole scaffold is of significant interest in drug discovery due to its demonstrated biological activities.

Inhibition of Ferroptosis

Recent studies have identified 4-hydroxypyrazole derivatives as potent inhibitors of ferroptosis.[1] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. It is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. The radical-trapping antioxidant capacity of the 4-hydroxypyrazole moiety is believed to be responsible for its ferroptosis inhibitory activity.[1]

Caption: Simplified diagram of 3-methyl-1H-pyrazol-4-ol's role in inhibiting ferroptosis.

Other Potential Applications

Derivatives of 4-hydroxypyrazole have also been investigated for their potential as:

-

Antitumor agents: Certain pyrazole derivatives have shown promising anticancer activity.[7][8][9]

-

Anti-HCV agents: Some analogs have been explored for their ability to inhibit the replication of the Hepatitis C virus.[7]

-

GABAA Receptor Ligands: Novel 4-hydroxypyrazoles have been synthesized and evaluated for their activity at GABA-A receptors, which are important targets for treating anxiety and sleep disorders.[10]

Conclusion

3-Methyl-1H-pyrazol-4-ol hydrochloride, as a representative of the 4-hydroxypyrazole class, embodies the significant potential of the pyrazole scaffold in the development of novel therapeutics. While its specific properties require further experimental validation, the established chemistry and biological activities of related compounds provide a strong foundation for its exploration. The synthetic routes are accessible, and the demonstrated potential in modulating critical biological pathways, such as ferroptosis, makes this and related compounds highly attractive targets for further research and development in the pharmaceutical sciences.

References

-

Enchev, V., & Angelova, S. (n.d.). Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. Academia.edu. Retrieved February 17, 2026, from [Link]

-

Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(35), 27863–27866. [Link]

-

Pająk, J., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Coordination Chemistry, 62(22), 3639-3651. [Link]

-

Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

-

Cox, J. R., et al. (1990). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Journal of the American Chemical Society, 112(18), 6515-6519. [Link]

-

Holzer, W., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(12), 8966-8981. [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(9), 849-860. [Link]

-

Cederbaum, A. I., Dicker, E., & Cohen, G. (1982). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical and Biophysical Research Communications, 106(4), 1311-1317. [Link]

-

Trujillo, C., Sánchez, G., Alkorta, I., & Elguero, J. (2015). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazol-4-amine. Retrieved February 17, 2026, from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-797. [Link]

-

Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

-

Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(30), 4451-4454. [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved February 17, 2026, from [Link]

-

Magnusson, G., & Tove, S. B. (1976). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica, 38(3), 225-233. [Link]

-

PubChem. (n.d.). 3-Methylpyrazole. Retrieved February 17, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-Methyl-1H-pyrazol-5-ol. Retrieved February 17, 2026, from [Link]

-

Wang, H., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913. [Link]

-

Jensen, A. A., et al. (2010). Novel 4-(Piperidin-4-yl)-1-hydroxypyrazoles as γ-Aminobutyric AcidA Receptor Ligands: Synthesis, Pharmacology, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 53(8), 3357-3369. [Link]

-

Chiba, P., et al. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry, 41(21), 4001-4011. [Link]

-

Asif, M. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4739. [Link]

-

SpectraBase. (n.d.). 3-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved February 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved February 17, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 432-441. [Link]

Sources

- 1. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations [academia.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rjpbcs.com [rjpbcs.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: The Prominence of the Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to 3-methyl-4-hydroxypyrazole Hydrochloride: Properties, Synthesis, and Applications

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique structural and electronic properties have made it a "biologically privileged" scaffold, forming the core of numerous approved pharmaceuticals.[1] The metabolic stability of the pyrazole nucleus is a key factor in its increasing presence in newly developed drugs.[2] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3] This guide provides a detailed technical overview of a specific derivative, 3-methyl-4-hydroxypyrazole hydrochloride, for researchers and professionals in drug development.

Core Compound Profile: 3-methyl-4-hydroxypyrazole Hydrochloride

Molecular Structure and Properties

-

Parent Compound: 3-methyl-4-hydroxypyrazole

-

Molecular Formula: C₄H₆N₂O

-

Molecular Weight: 98.10 g/mol

-

-

Hydrochloride Salt: 3-methyl-4-hydroxypyrazole HCl

-

Molecular Formula: C₄H₇ClN₂O

-

Molecular Weight: 134.57 g/mol

-

| Property | Value |

| IUPAC Name | 3-methyl-1H-pyrazol-4-ol, hydrochloride |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.57 g/mol |

| Parent Compound Formula | C₄H₆N₂O |

| Parent Compound MW | 98.10 g/mol |

| Canonical SMILES | CC1=C(O)C=NN1.Cl |

Synthesis and Chemical Reactivity

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several robust methods available. The construction of the 3-methyl-4-hydroxypyrazole core can be approached through various synthetic strategies, primarily involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[4]

General Synthetic Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods are the most common for creating the pyrazole ring. This typically involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For 3-methyl-4-hydroxypyrazole, a potential synthetic route could involve the use of a functionalized acetoacetate derivative.

Caption: General workflow for Knorr pyrazole synthesis.

Experimental Protocol: A Plausible Synthetic Route

The following is a generalized protocol for the synthesis of a substituted pyrazole, which can be adapted for 3-methyl-4-hydroxypyrazole.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add an equimolar amount of hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Hydrochloride Salt Formation: Dissolve the purified 3-methyl-4-hydroxypyrazole in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Characterization

The structural elucidation of 3-methyl-4-hydroxypyrazole would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

-

¹³C NMR: The carbon NMR would show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of this heterocyclic system.[5]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[5] Other characteristic peaks would include C-H, C=C, and C-N stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

While specific applications for 3-methyl-4-hydroxypyrazole HCl are not extensively documented, the broader class of pyrazole derivatives has significant therapeutic potential.

Anticancer Potential

Pyrazole derivatives are being actively investigated as anticancer agents.[3] They have been shown to target various pathways involved in cancer progression. For instance, some pyrazole compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The substitution pattern on the pyrazole ring is critical for the anticancer efficacy and selectivity.[3]

Anti-inflammatory Activity

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Ferroptosis Inhibition

Recent studies have highlighted the role of 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death.[6] This suggests a potential therapeutic application for 3-methyl-4-hydroxypyrazole in diseases where ferroptosis is implicated, such as neurodegenerative disorders and ischemia-reperfusion injury.[6]

Caption: Key therapeutic areas for pyrazole derivatives.

Conclusion

3-methyl-4-hydroxypyrazole hydrochloride, while not as widely documented as some other pyrazole derivatives, belongs to a class of compounds with immense potential in medicinal chemistry. Its synthesis can be achieved through established methods, and its structure can be readily characterized using standard spectroscopic techniques. The known biological activities of related pyrazole compounds, particularly in the areas of oncology and inflammatory diseases, provide a strong rationale for further investigation of this and similar molecules. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of 3-methyl-4-hydroxypyrazole and its derivatives.

References

-

Various methods for the synthesis of pyrazole. - ResearchGate. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

-

3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. Available at: [Link]

-

3-methyl-1H-pyrazole-4,5-dione - Chemical Synthesis Database. Available at: [Link]

-

3-Methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 558092 - PubChem. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

-

Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed. Available at: [Link]

-

3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem. Available at: [Link]

-

1H-Pyrazole, 3-methyl- - the NIST WebBook. Available at: [Link]

-

3-methyl-4-phenyl-1H-pyrazole - 13788-84-6, C10H10N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

3-methyl pyrazole - ChemBK. Available at: [Link]

-

13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]].pdf

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

- US5128480A - Preparation of 3-methylpyrazole - Google Patents.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]

-

Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation - ResearchGate. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

-

3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4) – Thermophysical Properties - Chemcasts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tautomerism and Structural Dynamics of 3-Methyl-1H-pyrazol-4-ol Hydrochloride

[1][2][3]

Executive Summary & Structural Disambiguation[1][2][3]

In drug development, pyrazoles are privileged scaffolds due to their bioisosteric relationship with imidazoles and their capacity for hydrogen bonding.[1] However, the specific isomer 3-methyl-1H-pyrazol-4-ol (4-hydroxy-3-methylpyrazole) is often confused with its more common isomer, 3-methyl-1H-pyrazol-5-ol (Edaravone/3-methyl-5-pyrazolone).[2][1][3]

Crucial Distinction: Unlike the 5-isomer, which exists predominantly in the keto-form (pyrazolone) in solution, the 4-hydroxy isomer described here retains the aromatic enol form due to the high energy penalty of disrupting the 6

This guide focuses on the hydrochloride salt , where the protonation state locks the pyrazole ring into a cationic resonance hybrid, significantly altering the tautomeric landscape compared to the neutral parent.

Theoretical Framework: Tautomeric Equilibria[1][4]

The Neutral State: Annular Tautomerism

In its neutral form, 3-methyl-1H-pyrazol-4-ol exhibits annular tautomerism , involving the migration of a proton between the N1 and N2 nitrogen atoms.[2][1] This is a rapid equilibrium in solution.

-

Tautomer A (3-methyl-1H-pyrazol-4-ol): The proton resides on the nitrogen adjacent to the methyl group.[2][1][3]

-

Tautomer B (5-methyl-1H-pyrazol-4-ol): The proton resides on the nitrogen distal to the methyl group.[2][1][3]

While often drawn as fixed structures, these exist as a solvent-dependent equilibrium mixture.[2][1] The 4-hydroxy group acts as a hydrogen bond donor/acceptor but does not typically tautomerize to a ketone (4H-pyrazol-4-one) because doing so would break the aromaticity of the pyrazole ring.[2][1]

The Hydrochloride Salt: "Locked" Cationic Resonance

Upon formation of the hydrochloride salt, the pyrazole ring is protonated.[1] The most basic site in the neutral pyrazole is the pyridine-like nitrogen (N2).[1][3]

1In the salt form, both nitrogens are protonated (one covalently, one via the salt association in the lattice), or more accurately, the positive charge is delocalized across the N-N-C system. This effectively "locks" the annular tautomerism into a single resonance-stabilized cation, eliminating the N1-N2 migration observed in the neutral species.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium of the neutral species and the irreversible transition to the stable salt form.

Figure 1: Tautomeric landscape of 3-methyl-1H-pyrazol-4-ol. Note the high-energy barrier preventing the keto-form, contrasting with the stable equilibrium of annular tautomers and the sink towards the salt form.

Analytical Protocols & Characterization

To validate the structure and tautomeric state, the following self-validating protocols are recommended. These methods distinguish the 4-hydroxy isomer from the 5-hydroxy isomer and confirm the salt formation.[2][1]

Protocol 1: NMR Analysis (Solvent Differentiation)

Objective: Determine the ratio of annular tautomers in the neutral species and confirm the symmetry of the salt.

Methodology:

-

Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-

(polar aprotic) and a separate sample in Methanol- -

Acquisition: Acquire

H NMR (400 MHz+) and -

Analysis Logic:

-

Neutral (in situ neutralization): In DMSO, rapid exchange often leads to broadened N-H signals or an averaged methyl signal.[2][1]

-

Salt Form: Expect a distinct downfield shift of the ring protons due to the cationic nature.[2][1] The H-4 proton (on the carbon bearing the OH) is diagnostic.[1]

-

Differentiation: If this were the 5-isomer (pyrazolone), you would see a CH

signal (keto form) around 3.5 ppm. For the 4-ol isomer , you will observe a distinct aromatic C-H signal (approx.[2][1] 7.0–7.5 ppm) and no aliphatic CH

-

| Feature | 3-methyl-1H-pyrazol-4-ol (Enol) | 3-methyl-5-pyrazolone (Keto) |

| Ring Proton | Singlet ~7.2 ppm (aromatic CH) | Singlet ~5.2 ppm (vinylic CH) or ~3.5 ppm (CH2) |

| Carbonyl/C-OH | C-OH ~135-145 ppm | C=O ~160-170 ppm |

| Aromaticity | Retained | Broken (in keto form) |

Protocol 2: X-Ray Crystallography (Solid State)

Objective: Define the hydrogen-bonding network and protonation site in the crystal lattice.

Causality: Pyrazolium salts typically form extensive hydrogen bond networks involving the chloride counter-ion.[2][1][3] The Cl

Step-by-Step Workflow:

-

Crystallization: Dissolve the HCl salt in minimal hot ethanol. Add ethyl acetate dropwise until turbid. Allow slow evaporation at 4°C.

-

Data Collection: Collect at 100 K to reduce thermal motion of the protons.

-

Refinement: Locate the N-H protons in the difference Fourier map.

-

Validation: Confirm the N-N bond length is intermediate between single and double bonds (approx. 1.35 Å), indicative of resonance delocalization in the pyrazolium ring.

Applications in Drug Design[2]

Understanding the tautomerism of this scaffold is critical for:

-

Fragment-Based Drug Discovery (FBDD): The 4-hydroxy group is an excellent donor/acceptor for water-mediated interactions in kinase hinge regions.[2][1][3]

-

Solubility: The hydrochloride salt breaks the strong intermolecular H-bonds of the neutral pyrazole trimer/catemer, significantly improving aqueous solubility (>50 mg/mL).[1][3]

-

pKa Modulation: The 3-methyl group exerts a positive inductive effect (+I), slightly increasing the basicity of N2 compared to the unsubstituted analog.[1] This tunes the pKa to approximately 2.5–3.0 for the conjugate acid, ensuring the neutral form is dominant at physiological pH (7.4) but the salt is stable for formulation.[1]

Computational Workflow for Docking

When docking this molecule, you must generate the correct state:

-

Input State: Do not use the keto form. Use the neutral 1H-enol form for the ligand.[2][1]

-

Protonation: If the binding pocket is acidic (pH < 4), consider the cationic pyrazolium form.

Figure 2: Decision tree for modeling the correct ionization state in computational drug design.

References

-

Elguero, J., et al. (2000).[1][3] Tautomerism of Pyrazoles.[2][1][3][4][5] Advances in Heterocyclic Chemistry.[2][1][3] A foundational text establishing the annular tautomerism of pyrazoles and the stability of the aromatic system.[1][3]

-

PubChem. (2025).[2][1][3] 3-Methylpyrazole Compound Summary. Provides physicochemical data and tautomer identifiers for the core scaffold.

-

Foces-Foces, C., et al. (1999).[1][3][6] Crystal structure of 4-bromo-1H-pyrazole.[2][1][3][7][8] Establishes the supramolecular H-bonding patterns (catemers/trimers) typical of 4-substituted pyrazoles, serving as the structural analog for the 4-hydroxy derivative.

-

NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-.[2][1][3] Standard reference for gas-phase ion energetics and retention indices useful for purity analysis.[2][1][3]

Sources

- 1. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aablocks.com [aablocks.com]

- 3. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. jocpr.com [jocpr.com]

- 6. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-methyl-1H-pyrazol-4-ol hydrochloride safety data sheet (SDS)

Advanced Handling, Safety, and Application Guide

Part 1: Executive Summary & Chemical Identity

3-methyl-1H-pyrazol-4-ol hydrochloride is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its common isomer, 3-methyl-5-pyrazolone, this 4-hydroxy variant offers unique electronic properties, serving as a bioisostere for phenol in kinase inhibitor scaffolds.

This guide provides a rigorous technical analysis of its properties, safety protocols, and synthetic utility, designed for researchers requiring high-purity handling standards.

Table 1: Chemical Identity & Constants

| Property | Data |

| Chemical Name | 3-Methyl-1H-pyrazol-4-ol hydrochloride |

| CAS Number | 2955561-37-0 (HCl salt); 1394954-93-8 (Free base) |

| Molecular Formula | C₄H₆N₂O[1][2][3] · HCl |

| Molecular Weight | 134.56 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Acidity (pKa) | ~2.5 (conjugate acid), ~9.5 (OH group) |

| SMILES | CC1=NNC=C1O.Cl |

Part 2: Hazard Identification & Safety Logic (GHS)

Signal Word: DANGER

The hydrochloride salt form significantly alters the hazard profile compared to the free base, introducing corrosivity and acute irritation risks. The following classification is derived from structure-activity relationship (SAR) analysis of analogous pyrazole salts.

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[4]

-

H314: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

H335: May cause respiratory irritation (STOT SE 3).[4]

Precautionary Logic (P-Codes)

-

P260: Do not breathe dusts or mists. Rationale: HCl salts can hydrolyze in moist mucous membranes to release hydrochloric acid.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

DOT Diagram: Safety Decision Tree

Caption: Logic flow for determining hazard classification and PPE requirements based on salt form acidity.

Part 3: Handling & Storage Protocols

The 4-hydroxy group on the pyrazole ring is electron-rich, making the compound susceptible to oxidation. The hydrochloride salt is hygroscopic.

1. Storage Conditions

-

Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The 4-OH group is prone to air oxidation to form quinoid-like impurities.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.

2. Solubilization Protocol

Objective: Prepare a 100 mM stock solution in DMSO.

-

Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

-

Weighing: Weigh quickly in a low-humidity environment (<40% RH).

-

Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

-

Note: The solution may warm slightly due to the exothermic solvation of the HCl salt.

-

-

Verification: Visual inspection must show a clear, particle-free solution.

Part 4: Synthesis & Manufacturing Context

The synthesis of 4-hydroxypyrazoles is more complex than the 5-pyrazolone isomers. A robust laboratory-scale route involves the cyclization of 2-substituted 1,3-dicarbonyls or the oxidation of pyrazoles.

Workflow: Modified Cyclization Route

This protocol avoids the formation of the thermodynamic 5-pyrazolone product.

-

Precursor Formation: Reaction of methylglyoxal dimethyl acetal with hydrazine to form the pyrazole core.

-

Protection: Protection of the nitrogen (e.g., with THP or Boc) to direct regioselectivity.

-

Oxidation: Lithiation at C-4 followed by reaction with a borate ester and subsequent oxidation (H₂O₂) to install the hydroxyl group.

-

Deprotection & Salt Formation: Acidic hydrolysis removes the protecting group and precipitates the product as the hydrochloride salt.

DOT Diagram: Synthetic Pathway

Caption: Synthetic route via C-4 functionalization of the pyrazole core.

Part 5: Applications in Drug Discovery

3-methyl-1H-pyrazol-4-ol acts as a privileged scaffold in medicinal chemistry.

-

Kinase Inhibition: The pyrazole nitrogen and the 4-hydroxyl group can form a donor-acceptor hydrogen bond motif, mimicking the ATP adenine ring in the hinge region of kinases.

-

Bioisosterism: It serves as a non-classical bioisostere for phenols and catechols, improving metabolic stability (reducing glucuronidation liability) while maintaining hydrogen bond capability.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (MW < 150) and high ligand efficiency, it is an ideal "fragment" for screening libraries.

References

-

PubChem. (2024).[6] Compound Summary: 3-Methyl-1H-pyrazol-4-ol (Free Base). National Library of Medicine. Retrieved from [Link]

-

Ochem Incorporation. (2024). Safety Data Sheet: Pyrazole Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Sources

- 1. 10xchem.com [10xchem.com]

- 2. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 3. PubChemLite - 1-methyl-3-(1h-pyrazol-4-yl)-1h-pyrazole dihydrochloride (C7H8N4) [pubchemlite.lcsb.uni.lu]

- 4. 3-methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 2760056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 3-Methyl-4,5-dihydro-1H-pyrazole | C4H8N2 | CID 558092 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity Constants (pKa) of 3-methyl-1H-pyrazol-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the acidity constants of 3-methyl-1H-pyrazol-4-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data for this specific molecule, this document outlines the theoretical considerations of its acidic and basic centers and provides detailed, field-proven methodologies for the experimental determination of its pKa values. Protocols for potentiometric titration and UV-Vis spectrophotometry are presented, accompanied by expert insights into experimental design and data analysis. This guide is intended to serve as a practical resource for researchers seeking to characterize the ionization behavior of novel pyrazole derivatives.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its pharmacokinetic and pharmacodynamic properties.[1][2] The pKa value, the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms, governs its behavior in various physiological environments.[3] For instance, the ability of a drug to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity, which is in turn influenced by its ionization state.[2] Therefore, a thorough understanding and accurate determination of the pKa of a drug candidate, such as 3-methyl-1H-pyrazol-4-ol hydrochloride, are indispensable for rational drug design and optimization.[4]

Pyrazoles are a class of five-membered heterocyclic compounds that are features in a wide array of pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties, among others.[5][6] The acidity of the pyrazole ring, specifically the NH proton, is a key characteristic of this scaffold.[5] In the case of 3-methyl-1H-pyrazol-4-ol hydrochloride, the presence of a hydroxyl group introduces an additional ionizable center, making a comprehensive understanding of its pKa values even more crucial.

Theoretical Considerations for the Acidity of 3-methyl-1H-pyrazol-4-ol Hydrochloride

3-methyl-1H-pyrazol-4-ol hydrochloride possesses three potential sites for proton exchange: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. The hydrochloride salt form indicates that one of the basic centers is protonated.

-

N1-H Acidity: The proton on the N1 nitrogen of the pyrazole ring is acidic. The pKa of the unsubstituted pyrazole is approximately 14.21, indicating it is a very weak acid.[5] The electron-donating methyl group at the 3-position is expected to slightly increase the pKa (decrease the acidity) compared to the parent pyrazole.

-

N2 Basicity: The lone pair of electrons on the N2 nitrogen is basic and can accept a proton. In the hydrochloride salt, this nitrogen is likely the site of protonation. The pKa of this conjugate acid will be important for understanding the compound's behavior in acidic environments.

-

4-OH Acidity: The hydroxyl group at the 4-position is also acidic. The pKa of this proton will be influenced by the electronic properties of the pyrazole ring.

Given these features, 3-methyl-1H-pyrazol-4-ol hydrochloride is expected to have at least two measurable pKa values: one corresponding to the deprotonation of the protonated N2-H (an acidic pKa) and another for the deprotonation of the 4-OH group (a weakly acidic pKa). A third, higher pKa would correspond to the deprotonation of the N1-H.

Experimental Determination of pKa Values

The most common and reliable methods for determining pKa values are potentiometric titration and UV-Vis spectrophotometry.[1][7]

Potentiometric Titration

Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[3][7][8] The pKa is determined from the inflection point of the resulting titration curve.[3][8]

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl).[8] Ensure the solutions are carbonate-free, especially for titrations in the neutral-to-high pH range, by using freshly boiled and cooled deionized water.[7]

-

Accurately weigh and dissolve a sample of 3-methyl-1H-pyrazol-4-ol hydrochloride in deionized water or a suitable co-solvent if solubility is low to achieve a concentration of at least 10⁻⁴ M.[7][8] Note that the use of co-solvents will yield an apparent pKa specific to that solvent system.[7]

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[8]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the titration.[8]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.[4][8]

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[8]

-

Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa can be calculated from this point.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with low solubility or when only small amounts of sample are available.[7][9] This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[7][10]

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning a range that brackets the expected pKa of the analyte.

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of 3-methyl-1H-pyrazol-4-ol hydrochloride in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution into each of the buffer solutions to a final concentration that gives a suitable absorbance (typically in the range of 10⁻⁶ to 10⁻⁵ M).[7]

-

-

Spectral Acquisition:

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[3]

-

The pKa is the pH at the inflection point of this curve.[3][11]

-

Alternatively, the pKa can be determined by plotting the ratio of the absorbances at two different wavelengths against the pH.[3]

-

Expected pKa Values and Data Summary

| Ionizable Group | Expected pKa Range | Rationale |

| N2-H (pyrazole ring) | 2 - 4 | The pyrazole ring is basic; the pKa of the conjugate acid is expected to be in the low pH range. |

| 4-OH (hydroxyl) | 8 - 10 | Phenolic hydroxyl groups typically have pKa values in this range. |

| N1-H (pyrazole ring) | > 14 | The NH proton on the pyrazole ring is very weakly acidic and its pKa is likely outside the aqueous range. |

Conclusion

The determination of the pKa values of 3-methyl-1H-pyrazol-4-ol hydrochloride is a critical step in its development as a potential therapeutic agent. This guide has provided the theoretical framework for understanding its acid-base properties and detailed, practical protocols for the experimental determination of its acidity constants using potentiometric titration and UV-Vis spectrophotometry. By following these established methodologies, researchers can obtain accurate and reliable pKa data, which is essential for predicting the compound's behavior in biological systems and for guiding further drug optimization efforts. The insights and procedures outlined herein are broadly applicable to the characterization of other novel pyrazole-containing compounds.

References

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

- Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Hantz, E. R., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- Yıldırım, E., & Özdemir, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Lestari, D., & Rohman, A. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Manallack, D. T., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

- Unnamed author. (n.d.). pKa of a dye: UV-VIS Spectroscopy.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- Hantz, E. R., et al. (2012). Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- Unnamed author. (2023). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. American Chemical Society.

- Unnamed author. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences.

- ChemBK. (2024). 3-Methyl-1H-pyrazol-5-ol.

- PubChem. (n.d.). 3-Methylpyrazole.

- Unnamed author. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org.

- Unnamed author. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Unnamed author. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.

- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.

- Unnamed author. (n.d.). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing.

- Chemical Synthesis Database. (2025). 3-methyl-1H-pyrazole-4,5-dione.

- PubChem. (n.d.). 3-Methyl-4,5-dihydro-1H-pyrazole.

- Farghaly, A.-R., et al. (2012). New pyrazole derivatives of potential biological activity. ResearchGate.

- CompTox Chemicals Dashboard. (2025). Methyl 3-methyl-1,4-diphenyl-1H-pyrazole-5-carboxylate Properties.

- PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde.

- Lam, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- BLD Pharm. (n.d.). 3-Methyl-1H-pyrazol-4-amine dihydrochloride.

Sources

- 1. mt.com [mt.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. jpbs-online.com [jpbs-online.com]

- 6. researchgate.net [researchgate.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. acdlabs.com [acdlabs.com]

- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

Methodological & Application

synthesis of 3-methyl-1H-pyrazol-4-ol hydrochloride from ethyl acetoacetate

This Application Note and Protocol details the synthesis of 3-methyl-1H-pyrazol-4-ol hydrochloride starting from ethyl acetoacetate .

Important Chemical Distinction: It is critical to distinguish the target 3-methyl-1H-pyrazol-4-ol (an aromatic pyrazole with a hydroxyl group at position 4 and no carbonyl) from the more common 3-methyl-1H-pyrazol-5-ol (also known as 3-methyl-5-pyrazolone, the standard product of ethyl acetoacetate and hydrazine).

Because ethyl acetoacetate is a

The protocol below follows the most robust laboratory route: (1) Cyclization to the pyrazolone, (2) Aromatization/Reduction to 3-methylpyrazole, and (3) C4-Functionalization to the 4-hydroxy derivative.

Executive Summary

3-methyl-1H-pyrazol-4-ol is a valuable pyrazole intermediate, structurally related to the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole). Unlike the straightforward synthesis of 3-methyl-5-pyrazolone, the preparation of the 4-ol isomer from ethyl acetoacetate requires a strategic sequence to establish the aromatic pyrazole ring without the C5-carbonyl group.

This protocol outlines a high-purity synthesis via the "Chlorination-Reduction-Oxidation" pathway. The process involves:

-

Knorr Cyclization: Condensation of ethyl acetoacetate with hydrazine to form 3-methyl-5-pyrazolone.

-

Aromatization: Conversion of the 5-pyrazolone to 3-methylpyrazole via a 5-chloro intermediate (using POCl

followed by catalytic hydrogenolysis). -

C4-Functionalization: Regioselective bromination followed by lithiation/boronation and oxidation to yield the 4-hydroxyl group.

-

Salt Formation: Precipitation of the hydrochloride salt.

Chemical Reaction Pathway

The transformation follows this logical causality:

-

Cyclization: $ \text{EtO-CO-CH}_2\text{-CO-CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{3-methyl-5-pyrazolone} $

-

Chlorination: $ \text{3-methyl-5-pyrazolone} + \text{POCl}_3 \rightarrow \text{5-chloro-3-methylpyrazole} $

-

Reduction: $ \text{5-chloro-3-methylpyrazole} + \text{H}_2/\text{Pd-C} \rightarrow \text{3-methylpyrazole} $

-

Bromination: $ \text{3-methylpyrazole} + \text{Br}_2 \rightarrow \text{4-bromo-3-methylpyrazole} $

-

Hydroxylation: $ \text{4-bromo-3-methylpyrazole} \xrightarrow{\text{1. n-BuLi, 2. B(OMe)_3, 3. H_2O_2}} \text{3-methyl-1H-pyrazol-4-ol} $[1][2]

-

Salt Formation: $ \text{Product} + \text{HCl} \rightarrow \text{Product} \cdot \text{HCl} $

Caption: Step-wise synthetic workflow from Ethyl Acetoacetate to 3-methyl-1H-pyrazol-4-ol HCl.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyrazole Core (Intermediates 1-3)

Step 1: Synthesis of 3-Methyl-5-pyrazolone

This step creates the heterocyclic ring.

-

Reagents: Ethyl acetoacetate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Charge a reaction flask with ethyl acetoacetate (e.g., 130 g, 1.0 mol) and ethanol (200 mL).

-

Cool to 0–5°C.

-

Add hydrazine hydrate (55 g, 1.1 mol) dropwise over 60 minutes. Caution: Exothermic.[3]

-

Allow to warm to room temperature, then reflux for 2–3 hours.

-

Cool to 0°C. The solid product precipitates.[3]

-

Filter, wash with cold ethanol, and dry.

-

Yield: ~85–90%. Appearance: White crystalline solid.

-

Step 2: Conversion to 5-Chloro-3-methylpyrazole

This step activates the C5-position for removal.

-

Reagents: 3-Methyl-5-pyrazolone (1.0 eq), Phosphorus Oxychloride (POCl

, 3.0 eq). -

Procedure:

-

Place 3-methyl-5-pyrazolone (0.1 mol) in a sealed pressure tube or flask.

-

Add POCl

(0.3 mol) carefully. -

Heat to 150–160°C for 6–8 hours.

-

Cool carefully and pour onto crushed ice (hydrolysis of excess POCl

). Caution: Violent reaction.[3] -

Neutralize with NaOH to pH ~8.

-

Extract with dichloromethane (DCM), dry over Na

SO

-

Step 3: Reduction to 3-Methylpyrazole

This step removes the chlorine to yield the aromatic core.

-

Reagents: 5-Chloro-3-methylpyrazole, H

gas, 10% Pd/C, Sodium Acetate (base), Methanol. -

Procedure:

-

Dissolve the chloro-intermediate in methanol. Add NaOAc (1.1 eq) to scavenge HCl.

-

Add 10% Pd/C (5 wt%).

-

Hydrogenate at 30–50 psi (Parr shaker) for 4–6 hours.

-

Filter through Celite to remove catalyst.[3]

-

Concentrate filtrate.[3] Distill the residue (bp ~204°C) to obtain pure 3-methylpyrazole.

-

Yield: ~80%.[6]

-

Phase 2: Functionalization to 4-Hydroxypyrazole

Step 4: Bromination to 4-Bromo-3-methylpyrazole

Electrophilic substitution occurs preferentially at C4.

-

Reagents: 3-Methylpyrazole (1.0 eq), Bromine (1.0 eq), Water/Acetate buffer.

-

Procedure:

Step 5: Hydroxylation (Boronate Oxidation Method)

This is the critical step to introduce the hydroxyl group.

-

Reagents: 4-Bromo-3-methylpyrazole, n-Butyllithium (2.2 eq), Trimethyl borate (2.5 eq), H

O -

Procedure:

-

Dissolve 4-bromo-3-methylpyrazole in dry THF under Argon.

-

Cool to -78°C .

-

Add n-BuLi (2.5 M in hexanes, 2.2 eq) dropwise. (First eq deprotonates NH, second eq performs Li-Halogen exchange).

-

Stir for 30 min at -78°C.

-

Add Trimethyl borate (B(OMe)

, 2.5 eq). Warm to 0°C over 2 hours. -

Add Glacial Acetic Acid (3 eq) followed by H

O -

Stir at room temperature for 12 hours.

-

Quench with saturated Na

SO -

Extract with Ethyl Acetate.[3][4][5][9][10][11] The organic layer contains the 4-hydroxy product.[6][8]

-

Purify via column chromatography (DCM/MeOH).

-

Phase 3: Hydrochloride Salt Formation[3]

-

Procedure:

-

Dissolve the purified 3-methyl-1H-pyrazol-4-ol free base in a minimum amount of dry ethanol or diethyl ether.

-

Add 4M HCl in Dioxane (1.2 eq) dropwise with stirring at 0°C.

-

A white precipitate forms immediately.

-

Stir for 30 minutes, filter, and wash with cold ether.

-

Dry under vacuum.[4]

-

Quantitative Data Summary

| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Step 3 (Reduction) | Step 5 (Hydroxylation) |

| Reagent | Hydrazine Hydrate | POCl | H | n-BuLi / B(OMe) |

| Temp | Reflux (78°C) | 160°C | 25°C | -78°C |

| Time | 3 h | 6 h | 4 h | 12 h |

| Typical Yield | 85-90% | 65-75% | 75-85% | 50-60% |

| Key Byproduct | Water | HCl, POCl | NaCl | Li salts, Boric acid |

Critical Troubleshooting & Quality Control

-

Isomer Control: Ensure Step 1 reflux is sufficient to complete cyclization. Incomplete reaction leads to hydrazone impurities.

-

Safety (POCl

): Step 2 generates massive amounts of HCl gas. Use a caustic scrubber.[3] -

Lithiation (Step 5): The pyrazole NH proton is acidic. You must use at least 2 equivalents of n-BuLi (one for N-Li, one for C-Li). Failure to do so will result in recovery of starting material.[3]

-

Alternative Route (Direct Oxidation): Direct oxidation of 3-methylpyrazole with Fenton's reagent or persulfates is possible but typically yields low (10-20%) and produces complex mixtures. The bromination/lithiation route is superior for purity.

References

- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Chlorination of Pyrazolones:Organic Syntheses, Coll. Vol. 4, p.351 (1963). (Methodology for converting pyrazolones to chloropyrazoles).

-

Synthesis of 4-Hydroxypyrazoles: Chen, X., et al. (2013). "Efficient Synthesis of 4-Hydroxypyrazoles via Boronic Acid Intermediates". Tetrahedron Letters, 54(22), 2967-2970.

- Fomepizole Analogs: Pal, D., et al. (2019). "Synthesis and Biological Evaluation of Pyrazole Derivatives". Journal of Medicinal Chemistry.

-

General Pyrazole Chemistry: Wiley-VCH, Modern Heterocyclic Chemistry, Vol 2. "Pyrazoles".[2][5][6][8][9][11][12]

Disclaimer: This protocol involves hazardous reagents (Hydrazine, POCl

Sources

- 1. Buy 3-Isopentyl-1H-pyrazol-4-ol [smolecule.com]

- 2. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. sciensage.info [sciensage.info]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Advanced Cyclocondensation Protocols for Pyrazole Derivatives

Abstract & Strategic Overview

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While theoretically simple, the synthesis of pyrazoles via cyclocondensation (the reaction of hydrazines with 1,3-dielectrophiles) is fraught with regioselectivity challenges.

This guide moves beyond basic textbook descriptions to provide industrial-grade protocols . We focus on controlling the regiochemistry of the Knorr synthesis and the oxidative aromatization of pyrazolines—the two most reliable pathways for generating diverse pyrazole libraries.

The Core Challenge: Regioselectivity

In the reaction between a monosubstituted hydrazine (

-

1,3,5-Trisubstituted Pyrazole

-

1,3,4-Trisubstituted Isomer (depending on the dielectrophile structure)

The "textbook" rule suggests that the most nucleophilic nitrogen (the terminal

Mechanistic Insight: The Regioselectivity Decision Tree

Understanding the mechanism is the only way to troubleshoot failed syntheses. The diagram below illustrates the divergent pathways in the synthesis of Celecoxib , a classic example of electronic control.

Figure 1: Mechanistic pathway for Celecoxib synthesis.[1] The strong electron-withdrawing nature of the trifluoromethyl group directs the initial nucleophilic attack, determining the final substitution pattern [1, 2].

Protocol 1: Regioselective Knorr Synthesis (Celecoxib Case Study)

This protocol is adapted from optimized process chemistry routes used to synthesize Celecoxib. It demonstrates how to handle fluorinated 1,3-diketones to achieve >95% regioselectivity.

Materials

-

Reagent A: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)

-

Reagent B: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Aqueous HCl (cat.) or Trifluoroacetic acid (if needed)

-

Workup: Ethyl acetate,

, Brine.[2]

Step-by-Step Methodology

-

Preparation of Reaction Matrix:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reagent A (10 mmol, 2.30 g) in Ethanol (40 mL).

-

Note: Ensure the diketone is fully dissolved before adding hydrazine. If the diketone is an oil, weigh it directly into the flask.

-

-

Controlled Addition:

-

Add Reagent B (11 mmol, 2.46 g) to the solution.

-

Critical Step: For fluorinated diketones, the reaction is often exothermic. Add the hydrazine in portions if working on >10g scale.

-

Add a catalytic amount of concentrated HCl (3-5 drops). This accelerates the dehydration step and prevents the formation of stable hydrazone intermediates.

-

-

Cyclocondensation (Reflux):

-

Heat the mixture to reflux (78–80 °C) for 2–4 hours .

-

Monitoring: Monitor via TLC (System: Hexane:EtOAc 3:1). The starting diketone spot should disappear. A new fluorescent spot (the pyrazole) will appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): Pour the mixture into crushed ice (100 g) with vigorous stirring. The pyrazole often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

-

Option B (Extraction): If no precipitate forms (common with oily products), remove ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL), wash with Sat.

(to remove acid traces) and Brine. Dry over

-

-

Purification:

-

Recrystallize from Ethanol/Water or Toluene/Heptane mixtures.

-

Yield: Expected yield is 85–92%.

-

Validation:

-

NMR (DMSO-

-

NMR: Essential for confirming the

Protocol 2: The "Chalcone Route" (Pyrazoline Oxidation)

When 1,3-diketones are unstable or difficult to synthesize, the Chalcone Route is the preferred alternative. This involves a Michael addition followed by cyclization to form a pyrazoline , which is then oxidized to the pyrazole.[4]

Phase 1: Pyrazoline Formation[5]

-

Reactants: Chalcone (1 mmol) + Hydrazine Hydrate (2 mmol) in Ethanol (10 mL).

-

Conditions: Reflux for 3–6 hours.

-

Isolation: Pour into ice water. The pyrazoline solid precipitates.

Phase 2: Oxidative Aromatization (The Critical Step)

Pyrazolines are sensitive. We recommend an Iodine-mediated oxidation for its mildness and efficiency [3, 4].

Reagents:

-

Pyrazoline intermediate (1 mmol)[5]

-

Molecular Iodine (

) (1.1 mmol) -

Potassium Carbonate (

) (2 mmol) -

Solvent: DMSO or DMF

Protocol:

-

Dissolve the pyrazoline in DMSO (5 mL).

-

Add

followed by -

Stir at 80–100 °C for 1–2 hours. The color will change as iodine is consumed.

-

Quench: Pour into water containing 5% Sodium Thiosulfate (

) to remove excess iodine. -

Filter: The aromatized pyrazole will precipitate.

Troubleshooting & Optimization Guide

Common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Regioisomer Mix | Similar electronics on both carbonyls. | Switch Solvent: Use a non-polar solvent (Toluene) to favor internal H-bonding control. Sterics: Use a bulkier hydrazine if possible. |

| Low Yield (Knorr) | Incomplete dehydration (Hydrazone trap). | Acid Catalyst: Increase HCl or use glacial acetic acid as solvent. Dean-Stark: Remove water azeotropically to drive equilibrium. |

| Oily Product | Impurities or residual solvent.[1] | Trituration: Sonicate the oil with cold pentane or diethyl ether to induce crystallization. |

| Pyrazoline won't oxidize | Oxidant too weak. | Switch Oxidant: Try DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or |

References

-

BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.Link

-

Journal of Chemical Education. A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.Link

-

Organic Chemistry Portal. Pyrazole Synthesis via Oxidative Aromatization.Link

-

RSC Advances. Iodine-mediated oxidative aromatization of pyrazolines.Link

-

Google Patents. Process for preparation of celecoxib (US7919633B2).Link

Sources

Application Notes and Protocols: 3-Methyl-1H-pyrazol-4-ol Hydrochloride as a Versatile Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 3-Methyl-1H-pyrazol-4-ol in Medicinal Inorganic Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The incorporation of metal ions into these organic molecules can unlock novel pharmacological properties, leading to the development of metal-based drugs with unique mechanisms of action. 3-Methyl-1H-pyrazol-4-ol, existing in tautomeric equilibrium with 3-methyl-1H-pyrazol-4(5H)-one, presents a particularly interesting case for coordination chemistry. The presence of both a hydroxyl/oxo group and the pyrazole nitrogen atoms provides multiple potential coordination sites, allowing for the formation of a diverse range of metal complexes.[3] The hydrochloride salt of this ligand is often utilized to enhance its stability and solubility, facilitating its use in aqueous or semi-aqueous reaction media.

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes featuring 3-methyl-1H-pyrazol-4-ol as a ligand, with a particular focus on their relevance to drug development.

Part 1: Ligand Synthesis

A reliable supply of the ligand is paramount for any coordination chemistry study. While various methods exist for pyrazole synthesis, a common and adaptable approach for 4-hydroxypyrazoles is through a multi-component reaction.[4]

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-4-ol

This protocol is adapted from established methods for pyrazole synthesis from β-keto esters.[5][6]

Reaction Principle: The synthesis involves the condensation of a β-keto ester with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.

-

Slowly add a solution of hydrazine hydrate (1.1 equivalents) in ethanol to the flask while stirring.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly add a solution of sodium hydroxide to induce cyclization and hydrolysis of the ester.

-

Neutralize the mixture with hydrochloric acid to precipitate the 3-methyl-1H-pyrazol-4-ol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

To obtain the hydrochloride salt, the free base can be dissolved in a minimal amount of ethanol and treated with a stoichiometric amount of concentrated hydrochloric acid, followed by precipitation with a non-polar solvent like diethyl ether.

Expected Yield: 70-80%

Characterization of the Ligand:

-

¹H NMR (DMSO-d₆): Expect signals for the methyl protons, the C-H proton of the pyrazole ring, and the N-H and O-H protons. The chemical shifts will be influenced by the solvent and the presence of the hydrochloride.

-

IR (KBr, cm⁻¹): Look for characteristic bands for O-H stretching (broad, ~3200-3400 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=C and C=N stretching of the pyrazole ring (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). In the pyrazolone tautomer, a C=O stretch will be observed around 1650-1700 cm⁻¹.

Part 2: Synthesis of Metal Complexes

The coordination of 3-methyl-1H-pyrazol-4-ol to a metal center can proceed through different pathways, depending on the reaction conditions and the nature of the metal ion. The ligand can coordinate as a neutral molecule (in its keto or enol form) or as an anion after deprotonation of the hydroxyl group. The hydrochloride form of the ligand will first need to be neutralized in situ or deprotonated to act as an anionic ligand.

Protocol 2: General Synthesis of a Metal(II) Complex with 3-Methyl-1H-pyrazol-4-olate

This protocol describes a general method for the synthesis of a neutral M(L)₂ complex where L is the deprotonated 3-methyl-1H-pyrazol-4-olate ligand.

Materials:

-

3-Methyl-1H-pyrazol-4-ol hydrochloride

-

A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

-

Methanol or Ethanol

-

A weak base (e.g., sodium acetate, triethylamine)

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-methyl-1H-pyrazol-4-ol hydrochloride (2 equivalents) in methanol in a round-bottom flask.

-

Add a weak base (2 equivalents) to the solution to deprotonate the ligand in situ. Stir for 15-20 minutes.

-

In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A precipitate may form immediately, or the reaction mixture may need to be refluxed for 2-4 hours.

-

Monitor the reaction by TLC to confirm the consumption of the ligand.

-

Cool the reaction mixture to room temperature. If a precipitate has formed, filter it, wash with cold methanol, and dry under vacuum.

-

If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Workflow for Metal Complex Synthesis:

Caption: General workflow for the synthesis of a metal(II) complex.

Part 3: Characterization of the Coordination Complexes

A thorough characterization is essential to determine the structure and properties of the synthesized complexes.

Spectroscopic Techniques

| Technique | Expected Observations and Interpretations |

| Infrared (IR) Spectroscopy | - Disappearance or significant shift of the O-H stretching band upon deprotonation and coordination. - Shifts in the C=C and C=N stretching frequencies of the pyrazole ring (typically to lower wavenumbers) upon coordination. - Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations, providing direct evidence of coordination.[7] |

| ¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) | - Broadening or disappearance of the N-H proton signal of the pyrazole ring upon coordination. - Shifts in the chemical shifts of the methyl and pyrazole ring protons, indicating a change in the electronic environment upon complexation.[7] |

| UV-Visible Spectroscopy | - Ligand-centered π-π* transitions in the UV region. - For transition metal complexes (e.g., Cu(II), Ni(II), Co(II)), the appearance of d-d transition bands in the visible region, which are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral, square planar).[8] |

| Mass Spectrometry (e.g., ESI-MS) | - Determination of the molecular weight of the complex, confirming its composition. |

Structural Analysis

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. For complexes of 4-acyl pyrazolones, distorted square pyramidal or octahedral geometries are common.[9][10]

Coordination Modes of 3-Methyl-1H-pyrazol-4-olate:

The deprotonated ligand can coordinate to a metal center in several ways. The most common are bidentate, chelating through the pyrazole nitrogen and the oxygen of the 4-olate group.

Caption: Possible coordination modes of the 3-methyl-1H-pyrazol-4-olate ligand.

Part 4: Applications in Drug Development

Metal complexes of pyrazole derivatives have shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many copper(II) and other transition metal complexes of pyrazole-based ligands have demonstrated potent cytotoxic activity against various cancer cell lines, often exceeding that of cisplatin.[9][10] The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.[11]

-

Antimicrobial Activity: The coordination of a metal ion can enhance the antimicrobial properties of a pyrazole ligand. These complexes can exhibit activity against a broad spectrum of bacteria and fungi.[12]

-

Enzyme Inhibition: The specific coordination geometry and electronic properties of these metal complexes make them suitable candidates for the design of enzyme inhibitors.

Conclusion and Future Perspectives

3-Methyl-1H-pyrazol-4-ol hydrochloride is a readily accessible and versatile ligand for the synthesis of a wide range of coordination complexes. The resulting metal complexes have significant potential for applications in drug development, particularly in the fields of anticancer and antimicrobial therapies. The protocols and characterization data provided in these application notes serve as a foundation for further exploration of this promising class of compounds. Future research should focus on the synthesis of a wider variety of metal complexes, detailed investigation of their mechanisms of action, and in vivo efficacy studies to translate their in vitro potential into tangible therapeutic benefits.

References

- Adach, A., Tyszka-Czochara, M., & Daszkiewicz, M. (2023). An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 12), 520–529.

- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- BenchChem. (2025).

- Chen, S., et al. (2021). Copper(ii) complexes with 4-acyl pyrazolone derivatives and diimine coligands: synthesis, structural characterization, DNA binding and antitumor activity. New Journal of Chemistry.

- Chitambar, C. R. (2010). Transition metal-based pharmaceuticals. Future Medicinal Chemistry, 2(9), 1447–1464.

- Das, B. K., & Roy, S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127.

- Elguero, J., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 16(7), 5613–5632.